molecular formula C13H10BFN2O5 B12639699 3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid

3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid

Cat. No.: B12639699
M. Wt: 304.04 g/mol
InChI Key: YNAQKAMKBOMDJD-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a boronic acid group attached to a benzene ring, which is further substituted with a fluoro group and a nitrophenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluoro group using a fluorinating agent such as Selectfluor.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or boronic anhydrides.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds with new functional groups replacing the fluoro group.

Scientific Research Applications

3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due

Properties

Molecular Formula

C13H10BFN2O5

Molecular Weight

304.04 g/mol

IUPAC Name

[3-fluoro-5-[(2-nitrophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H10BFN2O5/c15-10-6-8(5-9(7-10)14(19)20)13(18)16-11-3-1-2-4-12(11)17(21)22/h1-7,19-20H,(H,16,18)

InChI Key

YNAQKAMKBOMDJD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC=C2[N+](=O)[O-])(O)O

Origin of Product

United States

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